(1S,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL

Chiral Resolution Asymmetric Synthesis Stereochemistry

(1S,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL (CAS 1269927-05-0) is a chiral 1,2-amino alcohol with a 4-chloro-3-methoxyphenyl substituent. It is primarily utilized as a research chemical and a high-purity chiral building block in medicinal chemistry for the asymmetric synthesis of more complex bioactive molecules.

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
Cat. No. B13055045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=C(C=C1)Cl)OC)N)O
InChIInChI=1S/C10H14ClNO2/c1-6(13)10(12)7-3-4-8(11)9(5-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10+/m0/s1
InChIKeyPCQTYACTMUPYOI-QUBYGPBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (1S,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL: CAS 1269927-05-0 Chiral Building Block


(1S,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL (CAS 1269927-05-0) is a chiral 1,2-amino alcohol with a 4-chloro-3-methoxyphenyl substituent. It is primarily utilized as a research chemical and a high-purity chiral building block in medicinal chemistry for the asymmetric synthesis of more complex bioactive molecules . Its molecular formula is C10H14ClNO2, with a molecular weight of 215.68 g/mol, and it is typically offered at a 98% purity level for research purposes .

Why Substituting (1S,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL with Other Stereoisomers is High Risk


For chiral amino alcohols, stereochemistry is a primary driver of biological target engagement and downstream pharmacological activity. Substituting (1S,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL with any other stereoisomer—such as the (1R,2S)-isomer (CAS 1270175-15-9) or the (1R,2R)-isomer (CAS 1269959-80-9) —without direct comparative data is scientifically unsound. Even subtle changes in the three-dimensional orientation of the amino and hydroxyl groups can lead to complete loss of activity or altered selectivity profiles in asymmetric syntheses or biological assays, introducing a critical, unquantified variable into any research project.

Quantitative Differentiation of (1S,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL for Procurement


Stereochemical Purity: (1S,2S) Enantiomer vs. Other Isomers

The primary differentiator is the defined (1S,2S) absolute stereochemistry. The target compound is procured as this single enantiomer , in contrast to the (1R,2S)- and (1R,2R)- stereoisomers, which are available under different CAS numbers. No quantitative data on enantiomeric excess (e.e.) or diastereomeric purity beyond the general 98% chemical purity was identified in the available sources, making this a qualitative but critical distinction for stereospecific applications.

Chiral Resolution Asymmetric Synthesis Stereochemistry

Chemical Purity Baseline: (1S,2S) Isomer vs. Unspecified Analog Purity

The target compound is specified with a minimum chemical purity of 98% . For the closely related positional isomer, 1-amino-2-(4-chloro-3-methoxyphenyl)propan-2-ol (CAS 1537462-12-6), purity specifications are not standardized across vendors . This provides a verifiable procurement benchmark; sourcing the (1S,2S) isomer from a listed vendor ensures a defined purity level, whereas the purity of other analogs may require additional in-house validation.

Chemical Purity Procurement Specification Analytical Chemistry

Molecular Identity vs. Common Core Scaffold Analogs

The compound features a 4-chloro-3-methoxyphenyl motif, a privileged structure found in bioactive molecules like the mGluR4 PAM VU0361737 . Unlike the non-amino-alcohol VU0361737, the (1S,2S)-amino alcohol provides both hydrogen-bond donor and acceptor functionalities on a chiral scaffold, offering distinct vectorial properties for target engagement. While no direct activity comparison exists, the class-level inference is that this specific scaffold provides a unique starting point for SAR exploration not possible with the amide-linked analog.

Lead Optimization Structure-Activity Relationship Medicinal Chemistry

Key Application Scenarios for (1S,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL Based on Evidence


Stereospecific Synthesis of Drug Candidates

When a medicinal chemistry program requires a chiral 1,2-amino alcohol with a specific (1S,2S) configuration to explore structure-activity relationships (SAR) around a lead series, this compound is the necessary procurement choice. Its defined stereochemistry is essential for generating reproducible and interpretable biological data, as other isomers would confound the SAR analysis.

Chiral Ligand or Auxiliary Development

For researchers developing novel chiral ligands for asymmetric catalysis, the (1S,2S)-amino alcohol scaffold provides a distinct chiral environment. The combination of a rigid aromatic group and two heteroatom coordination sites, with a defined stereochemistry, makes it a candidate for testing in enantioselective transformations where other isomers have failed or not been explored .

Building Block for Bioactive Molecule Libraries

As a chiral building block, the compound can be used to generate diverse libraries of amides, sulfonamides, and other derivatives. Its 4-chloro-3-methoxyphenyl group is a validated privileged substructure in neuroscience (e.g., mGluR4 modulation ). Using this specific (1S,2S) isomer ensures that any resulting hit can be directly traced back to a single, well-defined stereochemistry.

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